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Compound Name: N-(2-Amino-phenyl)-nicotinamide
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N-(2-Amino-phenyl)-nicotinamide: A
Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Amino-phenyl)-nicotinamide is a heterocyclic compound of interest within medicinal
chemistry and drug discovery. This technical guide provides a summary of its known theoretical
and computed properties. While detailed experimental data on its synthesis, biological activity,
and specific signaling pathway interactions are not extensively available in publicly accessible
literature, this document outlines standard methodologies and potential areas of investigation
for this molecule. This guide serves as a foundational resource for researchers initiating studies
on N-(2-Amino-phenyl)-nicotinamide, highlighting both the available data and the existing
knowledge gaps.

Introduction

N-(2-Amino-phenyl)-nicotinamide, a derivative of nicotinamide (a form of vitamin B3),
possesses a chemical structure that suggests potential for diverse biological activities. The
nicotinamide moiety is a well-established pharmacophore known to play a crucial role in cellular
metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). The
presence of the 2-aminophenyl group introduces additional chemical features that could
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modulate its interaction with biological targets. Understanding the theoretical and potential
experimental properties of this molecule is the first step in exploring its therapeutic potential.

Theoretical and Computed Properties

The theoretical properties of a molecule provide valuable insights into its potential behavior and
reactivity. While extensive quantum chemical calculations for N-(2-Amino-phenyl)-
nicotinamide are not readily available in the public domain, a summary of its computed
properties has been compiled from established chemical databases.

Molecular and Physicochemical Properties

A collection of computed descriptors for N-(2-Amino-phenyl)-nicotinamide provides a
foundational understanding of its chemical identity and physical characteristics. These
properties are crucial for various applications, including computational modeling and initial
drug-likeness assessments.
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Property Value Source
Molecular Formula C12H11Ns0O PubChem[1]
Molecular Weight 213.24 g/mol PubChem[1]
N-(2-aminophenyl)pyridine-3-
IUPAC Name ( ) phenyhpy PubChem[1]
carboxamide
CAS Number 436089-31-5 PubChem|[1]
, C1=CC=C(C(=C1)N)NC(=0)C
Canonical SMILES PubChem[1]
2=CN=CC=C2
InChl=1S/C12H11N30/c13-
10-5-1-2-6-11(10)15-12(16)9-
InChl PubChem[1]
4-3-7-14-8-9/h1-8H,13H2,
(H,15,16)
CEZRXCCXPZWXNX-
InChlKey PubChem|[1]
UHFFFAOYSA-N
XLogP3 1.3 PubChem[1]
Hydrogen Bond Donors 2 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem[1]
Rotatable Bond Count 2 PubChem|[1]
Topological Polar Surface Area  68.1 A2 PubChem[1]

Quantum Chemical Properties (Data Not Available)

Detailed quantum chemical calculations, such as Density Functional Theory (DFT) studies, are
essential for a deeper understanding of the electronic structure and reactivity of N-(2-Amino-
phenyl)-nicotinamide. Such studies would provide valuable data on:

« HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular
Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter
for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap
generally implies higher reactivity.
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» Dipole Moment: The dipole moment provides information about the overall polarity of the
molecule, which influences its solubility and ability to engage in intermolecular interactions.

» Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density
distribution and help predict sites for electrophilic and nucleophilic attack.

Note: As of the date of this publication, specific DFT calculation results for N-(2-Amino-
phenyl)-nicotinamide were not found in the surveyed literature. The generation of this data
through computational chemistry software is a recommended next step for any research
program focusing on this molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of N-(2-Amino-
phenyl)-nicotinamide are not explicitly documented in readily accessible scientific literature.
However, based on general organic chemistry principles and methods for analogous
compounds, the following sections outline plausible experimental approaches.

Synthesis of N-(2-Amino-phenyl)-nicotinamide

A common method for the synthesis of amides is the coupling of a carboxylic acid (or its
activated derivative) with an amine. For N-(2-Amino-phenyl)-nicotinamide, a likely synthetic
route would involve the reaction of nicotinic acid (or nicotinoyl chloride) with o-
phenylenediamine.

Proposed Synthetic Protocol:
 Activation of Nicotinic Acid:

o Nicotinic acid can be converted to its more reactive acid chloride, nicotinoyl chloride, by
refluxing with thionyl chloride (SOCI2). The reaction is typically carried out in an inert
solvent.

e Amide Coupling:

o The resulting nicotinoyl chloride is then reacted with o-phenylenediamine in the presence
of a base (e.g., triethylamine or pyridine) to neutralize the HCI byproduct. The reaction is
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usually performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or
tetrahydrofuran (THF) at room temperature or with gentle heating.

o Work-up and Purification:

o The reaction mixture is typically washed with an aqueous solution to remove the base and
any unreacted starting materials. The organic layer is then dried and the solvent
evaporated.

o The crude product can be purified by recrystallization or column chromatography on silica
gel.

Characterization: The structure and purity of the synthesized N-(2-Amino-phenyl)-
nicotinamide should be confirmed using standard analytical techniques such as *H NMR, 13C
NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1227351#theoretical-and-computed-properties-of-n-
2-amino-phenyl-nicotinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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